5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O2S2/c1-20(2)13-17-11(18-14(19-13)21-7-3-4-8-21)9-16-25(22,23)12-6-5-10(15)24-12/h5-6,16H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNUDABIFBBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination: The synthesis begins with the bromination of thiophene-2-sulfonamide. This process generally involves the use of bromine or N-bromosuccinimide (NBS) under controlled temperature conditions.
Formation of Triazine Derivative: The next step involves the formation of the 1,3,5-triazin-2-yl)methyl derivative. This is achieved through a nucleophilic substitution reaction, where the thiophene-2-sulfonamide reacts with a dimethylamino-pyrrolidine-triazine intermediate under alkaline conditions.
Final Coupling: The final step is the coupling of the brominated thiophene-2-sulfonamide with the triazine intermediate. This is typically performed under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation and ensure high yield.
Industrial Production Methods
In industrial settings, the process is scaled up using continuous flow chemistry techniques. This involves automated systems that control reaction conditions (temperature, pressure, and reagent flow) to optimize yield and purity. Key considerations include the use of catalysts and solvents that minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃) for nucleophilic substitution; bromine (Br₂), chlorinating agents for electrophilic substitution
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring
Amines: From reduction of nitro groups
Substituted Derivatives: Introduction of various functional groups through substitution reactions
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a bromine atom, a triazine ring, and a thiophene sulfonamide moiety. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired molecular architecture. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact.
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide exhibit promising antimicrobial properties. For instance:
- Study Findings : A recent study evaluated the antimicrobial efficacy of related sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could be effective against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | Activity Against | Reference |
|---|---|---|
| 5-bromo-N-(...) | E. coli, K. pneumoniae | |
| 5-bromo-N-(...) | S. aureus, C. albicans |
Anticancer Potential
The anticancer properties of this compound have also been explored through various in vitro assays:
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit specific cancer cell proliferation pathways by interacting with key molecular targets involved in tumor growth .
Case Studies
- Antimicrobial Evaluation : A series of experiments assessed the effectiveness of similar thiophene-sulfonamide compounds against various pathogens. The results revealed significant activity against resistant strains, highlighting their potential as new therapeutic agents .
- Anticancer Research : In another study, derivatives of the compound were tested for their cytotoxic effects on breast cancer cell lines using the Sulforhodamine B assay. The findings indicated that certain modifications to the molecular structure enhanced anticancer activity significantly .
Mechanism of Action
Molecular Targets
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Its sulfonamide group is known to interact with enzyme active sites, inhibiting their function.
Pathways Involved
The primary pathways involved include:
Enzyme Inhibition: Blocking the activity of enzymes critical for biological processes.
Signal Transduction Modulation: Altering cellular signaling pathways, impacting cell function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with sulfonylurea herbicides and sulfonamide-based enzyme inhibitors. Below is a comparative analysis based on substituent patterns, physicochemical properties, and known applications.
Table 1: Structural and Functional Comparison of Triazine Derivatives
| Compound Name | Triazine Substituents | Sulfonyl/Sulfonamide Group | Key Applications |
|---|---|---|---|
| 5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide | 4-(dimethylamino), 6-(pyrrolidin-1-yl) | Thiophene-2-sulfonamide | Not explicitly stated |
| Triflusulfuron-methyl ester | 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy) | Methyl benzoate sulfonylurea | Herbicide (ALS inhibitor) |
| Metsulfuron-methyl ester | 4-methoxy, 6-methyl | Methyl benzoate sulfonylurea | Herbicide (ALS inhibitor) |
| Ethametsulfuron-methyl ester | 4-ethoxy, 6-(methylamino) | Methyl benzoate sulfonylurea | Herbicide (ALS inhibitor) |
Key Findings:
Triazine Substitution Patterns: The target compound’s 4-(dimethylamino) and 6-(pyrrolidin-1-yl) groups distinguish it from classical sulfonylurea herbicides, which typically feature alkoxy (e.g., methoxy, ethoxy) or alkylamino groups at these positions . These tertiary amine substituents may enhance lipophilicity and alter binding kinetics compared to alkoxy groups.
Sulfonamide vs. Sulfonylurea Linkage: Unlike sulfonylureas (e.g., metsulfuron-methyl), which have a urea bridge connecting the triazine and aromatic moieties, the target compound employs a sulfonamide linkage.
Thiophene vs. Benzene Core :
- The brominated thiophene ring introduces distinct electronic and steric effects compared to the benzoate esters in herbicides. Bromine’s electronegativity may facilitate halogen bonding in target interactions, while the thiophene’s smaller size could influence substrate selectivity .
Biological Activity
5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the compound's mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₈BrN₅O₂S
- Molecular Weight : 384.29 g/mol
- Functional Groups : Bromine, sulfonamide, and triazine moieties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.
- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative properties against cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Activity : The presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, making it effective against certain strains of bacteria.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and related derivatives:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study conducted by Habeeb et al. (2001) demonstrated that derivatives similar to this compound showed significant anticancer activity against various tumor cell lines, with IC50 values indicating potent inhibition of cell growth.
- Antimicrobial Efficacy : In a comparative study, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial membrane integrity.
- Anti-inflammatory Properties : Research highlighted that compounds with similar structures could significantly reduce inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide?
Methodological Answer:
Synthesis of triazine-sulfonamide derivatives often involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Stepwise Functionalization : Introduce pyrrolidinyl and dimethylamino groups to the triazine core via nucleophilic aromatic substitution (SNAr) under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Sulfonamide Coupling : React the bromo-thiophene sulfonamide intermediate with the triazine derivative using coupling agents like EDC/HOBt in anhydrous THF. Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane 3:1) .
- Optimization via Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., reaction time, stoichiometry) affecting yield. For example, flow-chemistry setups can enhance reproducibility and reduce side-product formation .
Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR Assignments :
- The thiophene ring protons (δ 7.2–7.5 ppm) and bromo-substituted thiophene carbon (δ 120–125 ppm) confirm sulfonamide attachment.
- Triazine methyl groups (N-(CH3)2) appear as singlets (δ 3.0–3.2 ppm for 1H; δ 40–45 ppm for 13C).
- Use 2D NMR (HSQC, HMBC) to correlate the methylene bridge (-CH2-) between triazine and sulfonamide (δ 4.5–5.0 ppm) with adjacent carbons .
- Impurity Detection : Compare experimental spectra with simulated data (e.g., using ACD/Labs or MestReNova) to identify unreacted intermediates or regioisomers.
Advanced: How does reaction selectivity impact the synthesis of regioisomers in triazine derivatives?
Methodological Answer:
Selectivity arises from electronic and steric effects:
- Electrophilic Substitution : The dimethylamino group on triazine directs electrophiles (e.g., formyl in Vilsmeier-Haack reactions) to the para position due to its electron-donating nature .
- Deprotonation Lithiation : n-BuLi selectively deprotonates the most acidic proton (e.g., adjacent to sulfur in thiophene), enabling site-specific functionalization. For example, 5-bromo substitution on thiophene directs lithiation to the 3-position .
- Mitigation Strategies : Use steric hindrance (e.g., bulky pyrrolidinyl groups) or low-temperature conditions (-78°C) to suppress competing pathways.
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide’s zinc-binding motif and triazine’s π-π stacking with hydrophobic pockets .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromo and sulfonamide groups. Correlate with experimental IC50 values .
- MD Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate conformational flexibility of the methylene bridge .
Advanced: How should researchers address contradictory data in reaction yields or spectral assignments?
Methodological Answer:
- Root-Cause Analysis :
- Case Study : If Vilsmeier formylation yields unexpected regioisomers, validate via NOESY (nuclear Overhauser effect) to confirm spatial proximity of substituents .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (EtOAc/hexane 1:1 → 3:1). Monitor fractions by UV at 254 nm .
- Recrystallization : Dissolve crude product in hot EtOH (70°C), then cool to -20°C for 12 h. Filter and dry under vacuum (yield: 65–75%) .
- HPLC Prep : For trace impurities, employ reverse-phase C18 columns (MeCN/H2O 60:40, 2 mL/min) .
Advanced: How can structure-activity relationship (SAR) studies guide further modifications?
Methodological Answer:
- Key Modifications :
- Biological Testing : Screen analogs against isozyme panels (e.g., carbonic anhydrase isoforms) to identify selectivity drivers .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
